![molecular formula C18H24 B14327332 [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene CAS No. 108191-53-3](/img/structure/B14327332.png)
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene is a complex organic compound featuring a cyclopropene ring, a pentene chain, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene typically involves multiple steps, starting with the preparation of the cyclopropene ring. One common method involves the reaction of 2,3-diethylcycloprop-2-en-1-one with appropriate reagents to form the cyclopropene ring . This intermediate is then subjected to further reactions to introduce the pentene chain and benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions are employed to achieve efficient production. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials with specific characteristics.
Mécanisme D'action
The mechanism of action of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene involves its interaction with molecular targets through various pathways. The cyclopropene ring’s strained nature makes it reactive, allowing it to participate in cycloaddition reactions . These reactions can lead to the formation of new chemical bonds and structures, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diethylcycloprop-2-en-1-one: Shares the cyclopropene ring but lacks the pentene and benzene components.
1,4-Dimethylbenzene: Contains a benzene ring with methyl groups but lacks the cyclopropene and pentene components.
Uniqueness
The uniqueness of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene lies in its combination of a cyclopropene ring, a pentene chain, and a benzene ring. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
108191-53-3 |
|---|---|
Formule moléculaire |
C18H24 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1-(2,3-diethylcycloprop-2-en-1-yl)pent-1-enylbenzene |
InChI |
InChI=1S/C18H24/c1-4-7-13-17(14-11-9-8-10-12-14)18-15(5-2)16(18)6-3/h8-13,18H,4-7H2,1-3H3 |
Clé InChI |
NFKZFGMKPMTDRU-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(C1C(=C1CC)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



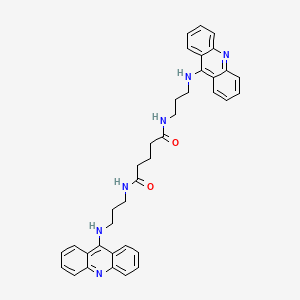
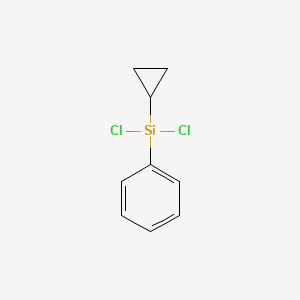
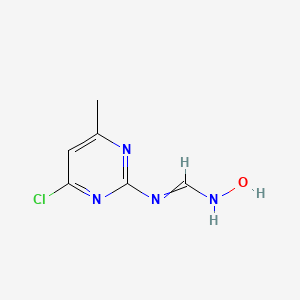
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
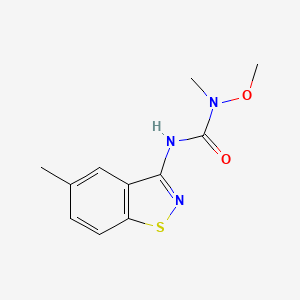
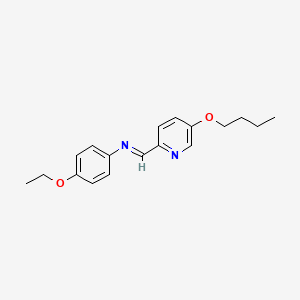
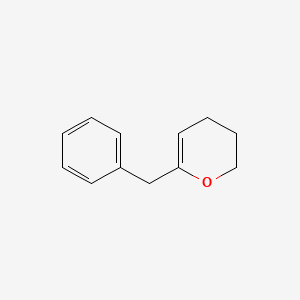
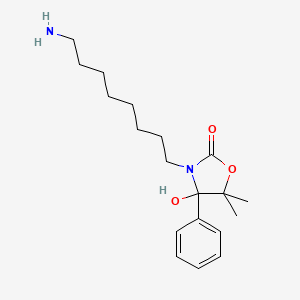
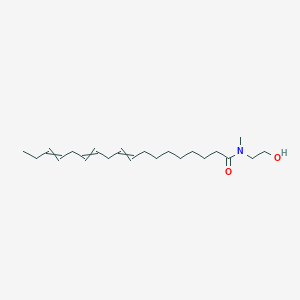
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
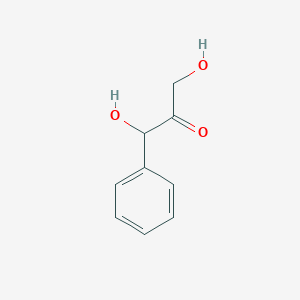
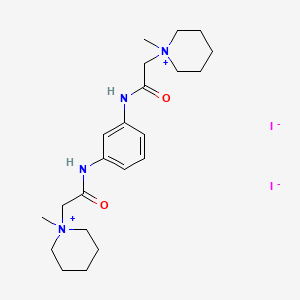
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
